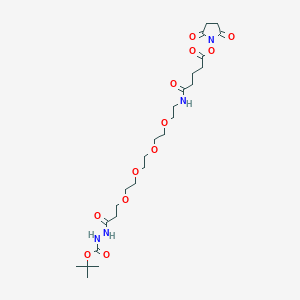
3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
説明
The compound “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this compound1. However, it seems to be related to “3,4-Dimethoxyphenylacetic acid”, which is used as a laboratory chemical1.
Synthesis Analysis
There is no specific information available about the synthesis of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” can be synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction2.Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is not available. However, related compounds such as “3-(2,4-Dimethoxyphenyl)propanoic acid” have a molecular formula of C11H14O43.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction4.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” are not known. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and have specific safety precautions associated with their use1.科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid has been investigated, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. These compounds are of interest due to their unique chemical structures and potential applications in materials science and pharmaceuticals (Zinchenko et al., 2009).
- Studies on ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have contributed to understanding the conformational dynamics and molecular interactions of similar tetrahydropyrimidine derivatives. These insights are crucial for designing compounds with specific biological activities (Zavodnik et al., 2005).
Molecular Interactions and Crystallography
- Research into supramolecular association in proton-transfer adducts containing benzamidinium cations and uracil derivatives has provided valuable information on the formation of supramolecular synthons through hydrogen bonding. These findings have implications for the design of molecular recognition systems and crystal engineering (Portalone, 2010).
- The efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids catalyzed by a TiO2/SiO2 nanocomposite in aqueous media demonstrates a novel approach to synthesizing complex organic compounds under environmentally friendly conditions. Such methodologies are important for sustainable chemistry and pharmaceutical manufacturing (Sadegh-Samiei & Abdolmohammadi, 2018).
Safety And Hazards
The safety and hazards of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” are not known. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
将来の方向性
There is no specific information available about the future directions of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, the related field of organic synthesis continues to evolve, with new methods and reactions being developed to create complex organic molecules. This could potentially include new ways to synthesize and use compounds like “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” in the future.
Please note that this analysis is based on the information available and may not be fully comprehensive due to the complexity and specificity of the compound . For a more detailed analysis, consultation with a specialist in organic chemistry may be necessary.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-20-7-3-4-9(10(5-7)21-2)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMVKEXYPHCMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)


![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)


![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)
![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)
